molecular formula C10H11NO4S B15229547 2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid

Cat. No.: B15229547
M. Wt: 241.27 g/mol
InChI Key: GWBRPLARZGKMOW-UHFFFAOYSA-N
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Description

2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is a complex organic compound with a molecular formula of C10H11NO4S.

Chemical Reactions Analysis

Types of Reactions

2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives of the original compound. These products can have varied applications depending on their chemical properties .

Scientific Research Applications

2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is unique due to its specific acetyl and acetic acid substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

2-(7-acetyl-5-oxo-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl)acetic acid

InChI

InChI=1S/C10H11NO4S/c1-5(12)8-6(4-7(13)14)9(15)11-2-3-16-10(8)11/h6H,2-4H2,1H3,(H,13,14)

InChI Key

GWBRPLARZGKMOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2N(CCS2)C(=O)C1CC(=O)O

Origin of Product

United States

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